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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminoisocytosine (AC), also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a

non-canonical nucleobase that has garnered significant interest in molecular biology and drug

development. Its unique hydrogen bonding capabilities, forming three hydrogen bonds with

isoguanine, allow for the creation of an alternative, orthogonal base pair in DNA and RNA. This

expansion of the genetic alphabet opens up new avenues for the development of novel

diagnostics, therapeutics, and research tools.

These application notes provide detailed protocols and quantitative data for the use of 2-
Aminoisocytosine in various molecular biology applications, including its chemical synthesis

as a phosphoramidite, its incorporation into oligonucleotides, its use in the development of

high-affinity aptamers via Systematic Evolution of Ligands by Exponential Enrichment (SELEX),

and its enzymatic incorporation into nucleic acids.

Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 2-
Aminoisocytosine and analogous modified nucleosides.

Table 1: Thermodynamic Stability of Unnatural Base Pairs
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Base Pair
ΔG°₃₇
(kcal/mol)

ΔH° (kcal/mol) ΔS° (cal/mol·K) Reference

A-T -1.0 to -1.5 -7.2 to -8.5 -20.4 to -24.0
General

Literature

G-C -1.5 to -2.5 -8.0 to -11.0 -22.4 to -27.8
General

Literature

isoC-isoG -2.1 to -2.9 -10.0 to -14.0 -24.0 to -34.0 [1][2]

2-Aminopurine-T Variable Variable Variable [1]

Table 2: Kinetic Parameters for Enzymatic Incorporation of Modified Nucleotides

DNA
Polymerase

Modified
dNTP

k_pol (s⁻¹) K_d (µM)
Fidelity (vs.
cognate)

Reference

Klenow

Fragment
isoGTP 0.05 25 ~10⁻³ [3]

Taq

Polymerase
isoGTP 0.1 50 ~10⁻² [3]

Vent (exo-) isoGTP 0.2 40 ~10⁻² [3]

KOD (exo-) isoGTP 0.3 30 ~10⁻³ [3]

Human Pol ι
dGTP

(opposite T)
0.029 - 0.054 5.7 Low [3]

Calf Thymus

Pol δ
dCTP

1260 min⁻¹

(k_pol)
0.067 (K_m) High [4][5]

Table 3: Binding Affinities of Modified Aptamers
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Aptamer
Target

Modification K_d (nM) SELEX Method Reference

Thrombin Unmodified DNA ~25-100
Conventional

SELEX
[6]

Thrombin
Modified DNA

(e.g., W4/W12)
0.28

Post-SELEX

Modification
[7]

Lysozyme Unmodified DNA 2.8 - 52.9 CE-SELEX [8][9]

Thrombin
Bivalent DNA

(HD1-HD22)
0.65 - [10]

Thrombin
AYA1809002/AY

A1809004
10 / 13

Proprietary

SELEX
[10][11]

Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Aminoisocytosine
Deoxyribonucleoside Phosphoramidite
This protocol outlines the general steps for the synthesis of the phosphoramidite of 2-
Aminoisocytosine deoxyribonucleoside, a crucial building block for oligonucleotide synthesis.

Materials:

2-Aminoisocytosine

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose

Hexamethyldisilazane (HMDS)

Ammonium sulfate

Sodium methoxide

Dimethoxytrityl chloride (DMT-Cl)

Pyridine
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Anhydrous Acetonitrile

Silica gel for column chromatography

Procedure:

Glycosylation: a. Silylate 2-Aminoisocytosine with HMDS and a catalytic amount of

ammonium sulfate. b. Couple the silylated base with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-

D-ribofuranose in a suitable solvent like acetonitrile. c. Purify the resulting protected

nucleoside by silica gel chromatography.

Deprotection of Tolouyl Groups: a. Treat the protected nucleoside with sodium methoxide in

methanol to remove the toluoyl protecting groups. b. Neutralize the reaction and purify the

deoxyribonucleoside.

5'-O-DMT Protection: a. React the deoxyribonucleoside with DMT-Cl in pyridine to protect

the 5'-hydroxyl group. b. Purify the 5'-O-DMT protected nucleoside by silica gel

chromatography.

Phosphitylation: a. React the 5'-O-DMT protected nucleoside with 2-Cyanoethyl N,N-

diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM. b. Purify the

final 2-Aminoisocytosine deoxyribonucleoside phosphoramidite by silica gel

chromatography under anhydrous conditions.

Protocol 2: Site-Specific Incorporation of 2-
Aminoisocytosine into Oligonucleotides
This protocol describes the incorporation of the synthesized 2-Aminoisocytosine
phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:
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2-Aminoisocytosine deoxyribonucleoside phosphoramidite

Standard DNA phosphoramidites (A, C, G, T)

Controlled Pore Glass (CPG) solid support

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking

solution)

Anhydrous acetonitrile

Concentrated ammonium hydroxide

Procedure:

Synthesizer Preparation: a. Dissolve the 2-Aminoisocytosine phosphoramidite in

anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the

phosphoramidite solution on a designated port of the DNA synthesizer.

Automated DNA Synthesis: a. Program the desired oligonucleotide sequence into the

synthesizer, specifying the position for 2-Aminoisocytosine incorporation. b. Initiate the

synthesis cycle. The synthesizer will perform the standard steps of detritylation, coupling,

capping, and oxidation for each nucleotide addition.

Cleavage and Deprotection: a. After the synthesis is complete, treat the CPG support with

concentrated ammonium hydroxide to cleave the oligonucleotide from the support and

remove the protecting groups from the bases and the phosphate backbone.

Purification: a. Purify the crude oligonucleotide containing 2-Aminoisocytosine using

standard methods such as High-Performance Liquid Chromatography (HPLC) or

Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 3: SELEX for Aptamers Containing 2-
Aminoisocytosine
This protocol outlines a general procedure for the in vitro selection of DNA aptamers containing

2-Aminoisocytosine that bind to a specific target molecule.
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Materials:

A random DNA library with primer binding sites flanking a randomized region. The library

should be synthesized to incorporate 2-Aminoisocytosine at specific positions or

throughout the random region.

Target molecule (e.g., protein, small molecule)

SELEX binding buffer (e.g., PBS with MgCl₂)

Wash buffer (same as binding buffer)

Elution buffer (e.g., high salt, denaturant, or a competitive ligand)

PCR primers (forward and reverse)

Taq DNA polymerase and dNTPs (including 2-Aminoisocytosine triphosphate for re-

amplification of the modified library)

Streptavidin-coated magnetic beads (if using a biotinylated primer for strand separation)

Procedure:

Library Preparation: a. Synthesize the 2-Aminoisocytosine-modified DNA library. b. Anneal

the library to a single-stranded state by heating to 95°C and snap-cooling on ice.

Binding: a. Incubate the folded DNA library with the target molecule in the SELEX binding

buffer.

Partitioning: a. Separate the target-bound oligonucleotides from the unbound sequences.

This can be achieved by methods like nitrocellulose filter binding, affinity chromatography, or

using magnetic beads if the target is immobilized.

Washing: a. Wash the complex to remove non-specifically bound oligonucleotides.

Elution: a. Elute the bound oligonucleotides from the target.
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Amplification: a. Amplify the eluted oligonucleotides by PCR using the appropriate primers

and dNTP mix (including 2-Aminoisocytosine triphosphate).

Strand Separation: a. Separate the amplified double-stranded DNA to obtain the single-

stranded, 2-Aminoisocytosine-containing DNA for the next round of selection.

Repeat Selection: a. Repeat steps 2-7 for multiple rounds (typically 8-15 rounds), increasing

the selection stringency in later rounds (e.g., by decreasing the target concentration or

increasing the wash stringency).

Cloning and Sequencing: a. After the final round, clone and sequence the enriched pool of

aptamers to identify individual high-affinity binders.

Characterization: a. Synthesize individual aptamer candidates and characterize their binding

affinity (e.g., by surface plasmon resonance or isothermal titration calorimetry).

Visualizations

2-Aminoisocytosine
Deoxyriboside 5'-DMT ProtectionDMT-Cl, Pyridine Phosphitylation

2-Cyanoethyl N,N-diisopropyl-
chlorophosphoramidite, DIPEA 2-Aminoisocytosine

Phosphoramidite

Click to download full resolution via product page

Caption: Workflow for 2-Aminoisocytosine Phosphoramidite Synthesis.
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Automated Synthesis Cycle

1. Detritylation
(DMT Removal)

2. Coupling
(Add 2-AC Phosphoramidite)

3. Capping
(Block Unreacted Ends)

4. Oxidation
(Stabilize Phosphate)

Cleavage & Deprotection

Start with CPG Support

Purification (HPLC/PAGE)

Purified Oligonucleotide
with 2-Aminoisocytosine

Click to download full resolution via product page

Caption: Automated Oligonucleotide Synthesis Workflow.
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Caption: SELEX Workflow for Modified Aptamer Selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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